tert-Butyl methyl(3,4,5-trifluorophenyl)carbamate
Description
tert-Butyl methyl(3,4,5-trifluorophenyl)carbamate is a carbamate derivative characterized by a trifluorophenyl group substituted at the 3, 4, and 5 positions, a methyl group, and a tert-butyl carbamate moiety. Its empirical formula is C₁₂H₁₄F₃NO₂, with a molecular weight of 261.24 g/mol . This compound is utilized in pharmaceutical and agrochemical research due to the electron-withdrawing nature of the fluorine atoms, which enhance stability and influence reactivity in synthetic pathways.
Properties
Molecular Formula |
C12H14F3NO2 |
|---|---|
Molecular Weight |
261.24 g/mol |
IUPAC Name |
tert-butyl N-methyl-N-(3,4,5-trifluorophenyl)carbamate |
InChI |
InChI=1S/C12H14F3NO2/c1-12(2,3)18-11(17)16(4)7-5-8(13)10(15)9(14)6-7/h5-6H,1-4H3 |
InChI Key |
XGYXBJVURNVEJC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=CC(=C(C(=C1)F)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl methyl(3,4,5-trifluorophenyl)carbamate typically involves the reaction of tert-butyl chloroformate with methyl(3,4,5-trifluorophenyl)amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may be automated to ensure consistency and efficiency. The product is typically purified by recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl methyl(3,4,5-trifluorophenyl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in a variety of substituted carbamates.
Scientific Research Applications
Tert-butyl methyl(3,4,5-trifluorophenyl)carbamate is a chemical compound with potential applications in various scientific research fields. This compound features a trifluorophenyl group, which can enhance its lipophilicity and alter its biological activity.
Applications
Tert-butyl N-(4-amino-5,5,5-trifluoropentyl)carbamate has potential applications in pharmaceutical development as a building block for drug candidates, and in medicinal chemistry and material science for synthetic applications. Interaction studies are crucial for advancing this compound towards clinical applications. Further studies are needed to elucidate the specific biological mechanisms and efficacy of this compound.
Structural Comparison
This compound shares structural similarities with other compounds containing amino and carbamate functionalities. A comparison with related compounds highlights the unique aspects of tert-butyl N-(4-amino-5,5,5-trifluoropentyl)carbamate:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Tert-butyl carbamate | Basic carbamate structure | Simple structure without fluorine atoms |
| Tert-butyl (5-aminopentyl)carbamate | Similar amino group but lacks trifluoromethyl group | Less lipophilic compared to the target compound |
| Tert-butyl (2-amino-5-morpholino-4-(trifluoromethyl)phenyl)carbamate | Contains morpholine ring | Potentially different biological activity due to ring structure |
| This compound | Trifluorophenyl instead of pentyl | Different substitution pattern affecting reactivity |
Mechanism of Action
The mechanism of action of tert-Butyl methyl(3,4,5-trifluorophenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. This inhibition can lead to changes in cellular processes and biochemical pathways, making the compound useful in studying enzyme function and regulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares tert-Butyl methyl(3,4,5-trifluorophenyl)carbamate with structurally analogous carbamates, focusing on molecular features, physicochemical properties, and functional applications.
Table 1: Structural and Physicochemical Comparison
Key Comparative Insights
Substituent Effects on Reactivity and Stability The 3,4,5-trifluorophenyl group in the target compound provides strong electron-withdrawing effects, enhancing metabolic stability compared to analogs like tert-Butyl N-[(3-amino-5-methylphenyl)methyl]carbamate, where the electron-donating amino group increases reactivity in nucleophilic substitutions . Methyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate exhibits higher electrophilicity due to the chloro group, making it more reactive in Suzuki-Miyaura couplings than the target compound .
Stereochemical Considerations
- Chirality plays a critical role in analogs such as tert-Butyl (R)-(1-hydroxy-3-(2,4,5-trifluorophenyl)propan-2-yl)carbamate and the piperidine-based carbamate from . Enantiomers may exhibit divergent biological activities, necessitating HPLC separation for pharmaceutical applications .
The target compound’s molecular weight (261.24 g/mol) is lower than most analogs, favoring better bioavailability in drug discovery .
Synthetic Utility
- The tert-butyl carbamate group in all compounds serves as a protective group for amines, enabling selective deprotection under acidic conditions. However, the 3,4,5-trifluorophenyl substitution in the target compound may complicate regioselective functionalization compared to simpler phenyl analogs .
Biological Activity
tert-Butyl methyl(3,4,5-trifluorophenyl)carbamate is a synthetic organic compound noted for its unique structural features, which include a trifluoromethyl group and a carbamate functional group. These characteristics contribute to its potential biological activity, making it a subject of interest in medicinal chemistry and drug development. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 261.24 g/mol. The presence of three fluorine atoms enhances the compound's lipophilicity and influences its interaction with biological systems.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C₁₁H₁₂F₃N₁O₂ |
| Molecular Weight | 261.24 g/mol |
| Functional Groups | Carbamate, Trifluoromethyl |
| Lipophilicity | Enhanced due to trifluoromethyl substituents |
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The trifluorophenyl group can enhance binding affinity to certain enzymes or receptors, modulating their activity. The tert-butyl group influences the compound's lipophilicity and membrane permeability, affecting its distribution and efficacy in biological systems .
Applications in Drug Development
This compound has been explored for various applications in drug discovery:
- Enzyme Inhibition: It has shown potential as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Binding: Its structure allows it to interact with various receptors, which may lead to therapeutic effects .
- Intermediate in Synthesis: It serves as a building block for synthesizing more complex organic molecules, particularly pharmaceuticals targeting specific biological pathways .
Inhibitory Activity Studies
Recent studies have highlighted the inhibitory activities of this compound against various enzymes. For instance:
- A study demonstrated that compounds with similar structures exhibited significant inhibition of PfA-M1 and PfA-M17 enzymes, which are critical targets in malaria treatment .
- The carbamate moiety was found to form hydrogen bonds with key amino acids in the active site of these enzymes, enhancing binding affinity.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds regarding their molecular properties and biological activities.
| Compound Name | Molecular Formula | Inhibitory Activity | Comments |
|---|---|---|---|
| tert-Butyl 2-amino-4-fluorophenylcarbamate | C₁₁H₁₄F₂N₂O₂ | Moderate | Similar lipophilicity |
| tert-Butyl (4-chloro-2-fluorophenyl)carbamate | C₁₂H₁₄ClF₂NO₂ | Low | Less effective compared to target compound |
| Benzyl (2,4-difluorophenyl)carbamate | C₁₃H₁₂F₂N₂O₂ | Moderate | Comparable activity |
Q & A
Q. What are the recommended synthetic routes for tert-Butyl methyl(3,4,5-trifluorophenyl)carbamate, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves a carbamate formation reaction between 3,4,5-trifluorophenylmethylamine and tert-butyl chloroformate. Key parameters include:
- Solvent selection : Use anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to minimize side reactions .
- Temperature : Maintain 0–5°C during reagent addition to control exothermicity and reduce byproduct formation .
- Base : Triethylamine (TEA) or DMAP is used to scavenge HCl generated during the reaction .
- Work-up : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product .
Q. How should researchers characterize the purity and structure of this compound?
Methodological Answer: Employ a multi-technique approach:
- NMR Spectroscopy : Confirm substitution patterns of the fluorophenyl group (¹⁹F NMR for fluorine environments, ¹H/¹³C NMR for backbone structure) .
- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., ESI+ mode, expected [M+H]⁺ = 312.12) .
- HPLC : Assess purity (>98%) using a C18 column (acetonitrile/water mobile phase) .
- FT-IR : Identify carbamate C=O stretching (~1680–1720 cm⁻¹) and N-H bonds (~3300 cm⁻¹) .
Q. What are the critical storage and handling protocols to ensure compound stability?
Methodological Answer:
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis .
- Handling : Use gloveboxes or fume hoods with PPE (nitrile gloves, safety goggles) to avoid exposure to moisture or skin contact .
- Stability Tests : Monitor degradation via accelerated stability studies (40°C/75% RH for 14 days; HPLC analysis every 48 hours) .
Advanced Research Questions
Q. How do electronic effects of fluorine substituents influence reactivity in downstream applications?
Methodological Answer: The 3,4,5-trifluorophenyl group enhances:
- Electron-withdrawing effects : Increases electrophilicity of adjacent carbamate carbonyl, facilitating nucleophilic attack (e.g., in amide couplings) .
- Metabolic stability : Fluorine reduces oxidative metabolism in vivo, as observed in analogous compounds .
- Crystallinity : Fluorine’s inductive effect improves crystal packing, aiding X-ray diffraction studies .
Q. How can contradictory data in reaction outcomes (e.g., variable yields) be systematically resolved?
Methodological Answer:
- Design of Experiments (DoE) : Use factorial design to isolate variables (e.g., solvent polarity, base strength) .
- Byproduct Analysis : Identify impurities via LC-MS and adjust stoichiometry (e.g., reduce excess tert-butyl chloroformate if di-carbamate forms) .
- Reproducibility Checks : Repeat reactions in triplicate under inert conditions (argon atmosphere) to rule out moisture/O₂ interference .
Q. What strategies mitigate instability during long-term biological assays?
Methodological Answer:
Q. How do steric and electronic factors affect its interaction with biological targets?
Methodological Answer:
Q. What analytical methods resolve discrepancies between computational predictions and experimental data?
Methodological Answer:
- Dynamic NMR : Detect conformational flexibility in solution that static models miss .
- MicroED : Resolve crystal structures of microcrystalline aggregates to validate docking poses .
- Free Energy Calculations : Apply MM-PBSA/GBSA to refine binding affinity predictions .
Safety and Compliance
Q. What are the key safety protocols for handling this compound in vitro?
Methodological Answer:
Q. How should researchers validate conflicting stability data from different sources?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
